molecular formula C9H5F15O3S B13962718 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid CAS No. 56682-30-5

3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid

Cat. No.: B13962718
CAS No.: 56682-30-5
M. Wt: 478.18 g/mol
InChI Key: OWABTPYVTDRCKH-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid is a perfluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid typically involves the fluorination of nonane derivatives. One common method is the electrochemical fluorination (ECF) process, where nonane is subjected to fluorine gas in the presence of an electrolyte. This process results in the substitution of hydrogen atoms with fluorine atoms, yielding the desired perfluorinated compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale electrochemical fluorination reactors. These reactors are designed to handle the highly reactive nature of fluorine gas and ensure the efficient conversion of nonane to this compound. The reaction conditions, such as temperature, pressure, and electrolyte concentration, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation and Reduction: While the perfluorinated carbon chain is highly resistant to oxidation and reduction, the sulfonic acid group can undergo redox reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydroxide) for deprotonation and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, nucleophilic substitution can yield various sulfonate esters, while oxidation reactions can produce sulfonic acid derivatives.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid has a wide range of scientific research applications:

    Chemistry: Used as a surfactant and emulsifier in various chemical processes due to its hydrophobic and lipophobic properties.

    Biology: Employed in studies involving cell membranes and protein interactions, as its unique properties can mimic biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

    Industry: Utilized in the production of stain-resistant fabrics, non-stick coatings, and fire-fighting foams.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid is primarily attributed to its strong hydrophobic and lipophobic nature. This compound can interact with hydrophobic regions of molecules and surfaces, altering their properties. In biological systems, it can disrupt lipid bilayers and protein structures, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctane Sulfonic Acid (PFOS): Another perfluorinated sulfonic acid with similar properties but a shorter carbon chain.

    Perfluorodecane Sulfonic Acid (PFDS): Similar in structure but with a different chain length, affecting its physical and chemical properties.

Uniqueness

3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid is unique due to its specific chain length and the number of fluorine atoms, which provide a balance between hydrophobicity and chemical stability. This makes it particularly suitable for applications requiring high thermal and chemical resistance.

Properties

CAS No.

56682-30-5

Molecular Formula

C9H5F15O3S

Molecular Weight

478.18 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid

InChI

InChI=1S/C9H5F15O3S/c10-3(11,1-2-28(25,26)27)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1-2H2,(H,25,26,27)

InChI Key

OWABTPYVTDRCKH-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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